molecular formula C11H16ClN B176685 3-Phenylpiperidine Hydrochloride CAS No. 19509-09-2

3-Phenylpiperidine Hydrochloride

Cat. No. B176685
CAS RN: 19509-09-2
M. Wt: 197.7 g/mol
InChI Key: OKVMJYYCFLIGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylpiperidine Hydrochloride is a chemical compound with the CAS Number: 19509-09-2 . It has a molecular weight of 197.71 and is a powder in physical form . It is used in proteomics research .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular formula of 3-Phenylpiperidine Hydrochloride is C11H15N.ClH . The Inchi Code is 1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Physical And Chemical Properties Analysis

3-Phenylpiperidine Hydrochloride is a powder in physical form . It has a molecular weight of 197.71 . The melting point is 142-144 .

Scientific Research Applications

Piperidine derivatives are utilized in various scientific fields due to their pharmacological properties . Here are some general applications:

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Medicinal Chemistry

    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .
  • Organic Chemistry

    • Piperidines play a significant role in the synthesis of various organic compounds .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthetic Chemistry

    • Piperidines are used in the synthesis of various organic compounds .
    • One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .
    • The rhodium catalyst proved to be more effective when 3-substituted piperidines bearing partially fluorinated groups were synthesized .
  • Antioxidants

    • Piperidine derivatives have been found to have antioxidant properties .
    • Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
  • Cancer Treatment

    • Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Antibiotics

    • Piperidine derivatives are used in the synthesis of various antibiotics .
    • They play a significant role in the pharmaceutical industry, being present in over twenty drug classes .
  • Analgesics

    • Piperidine derivatives are utilized in the creation of analgesics .
    • They are among the most important synthetic medicinal blocks for drug construction .
  • Antipsychotics

    • Piperidine derivatives are used in the synthesis of antipsychotics .
    • They are common in the structure of many pharmaceuticals .
  • Antioxidants

    • Piperidine derivatives, such as Piperine, show powerful antioxidant action because of their capability of hindering or suppressing free radicals .
  • Alzheimer’s Disease Therapy

    • Piperidine derivatives are used in drugs for Alzheimer’s disease therapy .
    • They are among the most common heterocyclic fragments present in FDA approved drugs .
  • Infectious and Parasitic Diseases

    • Piperidine derivatives have shown potential in the treatment of infectious and parasitic diseases .
    • They are part of many alkaloids showing biological activity .

Safety And Hazards

The safety information for 3-Phenylpiperidine Hydrochloride includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

3-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVMJYYCFLIGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589603
Record name 3-Phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpiperidine Hydrochloride

CAS RN

19509-09-2
Record name 3-Phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylpiperidine Hydrochloride
Reactant of Route 2
3-Phenylpiperidine Hydrochloride
Reactant of Route 3
3-Phenylpiperidine Hydrochloride
Reactant of Route 4
3-Phenylpiperidine Hydrochloride
Reactant of Route 5
3-Phenylpiperidine Hydrochloride
Reactant of Route 6
3-Phenylpiperidine Hydrochloride

Citations

For This Compound
8
Citations
J LEE, A ZIERING, SD HEINEMAN… - The Journal of Organic …, 1947 - ACS Publications
… l-Methyl-3-acetoxy-3-phenylpiperidine hydrochloride. The Grignard reagent prepared from 23.5 g. of freshly distilled bromobenzene (0.15 mole) and 3.6 g. …
Number of citations: 31 pubs.acs.org
DL Musso, MJ Clarke, JL Kelley, GE Boswell… - Organic & biomolecular …, 2003 - pubs.rsc.org
The synthesis of a novel series of 3-phenylprop-2-ynylamines as selective mammalian squalene epoxidase inhibitors is described. Structure–activity relationship studies led to the …
Number of citations: 47 pubs.rsc.org
MA Iorio, AF Casy - Organic Magnetic Resonance, 1975 - Wiley Online Library
… The residue with ethanolic HCI gave 1 -ethyl-3-phenylpiperidine hydrochloride, mp 194 to 195 -C. (Found: C, 69.51; H, 9.02; N, 6.14. CI,H,,CIN requires C, 69.16; H, 8.87; N, 6.2104,), as …
J Shirai, T Yoshikawa, M Yamashita… - Bioorganic & medicinal …, 2011 - Elsevier
We synthesized a series of novel 3-phenyl-4-benzylaminopiperidine derivatives that were identified as potent tachykinin NK 1 receptor antagonists by structural modification of the 3-…
Number of citations: 5 www.sciencedirect.com
VA Shadrikova, EV Golovin, EA Kuznetsova… - Russian Journal of …, 2016 - Springer
… 5,6-Dimethyltetrahydropyridine 5g gave rise to 3-phenylpiperidine hydrochloride 6g. Equatorial orientation of the phenyl substituent therein followed from the 2D NOESY spectrum …
Number of citations: 5 link.springer.com
F Colpaert, S Mangelinckx… - The Journal of Organic …, 2011 - ACS Publications
α-Alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane successfully led to 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates in acceptable diastereomeric ratios (dr 67/…
Number of citations: 39 pubs.acs.org
RE Stenseth - 1961 - search.proquest.com
Since this dissertation de als with the reaction of basic nitriles with hydrogen chloride to rorn 2-ininopolynethylenimine S, the hydrolysis of the 2-imino compounds to the corre-sponding …
Number of citations: 2 search.proquest.com
AJ ZAMBITO - 1947 - University of MICHIGAN
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.